molecular formula C11H12Cl2O2 B14356188 4-Chloro-5-methyl-2-(propan-2-yl)phenyl carbonochloridate CAS No. 91147-76-1

4-Chloro-5-methyl-2-(propan-2-yl)phenyl carbonochloridate

Cat. No.: B14356188
CAS No.: 91147-76-1
M. Wt: 247.11 g/mol
InChI Key: MIZDYWASOVAJGU-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-2-(propan-2-yl)phenyl carbonochloridate is an organic compound with a complex structure that includes a chlorinated aromatic ring and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methyl-2-(propan-2-yl)phenyl carbonochloridate typically involves the reaction of 4-chloro-5-methyl-2-(propan-2-yl)phenol with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonochloridate ester. The process involves the following steps:

    Starting Material: 4-Chloro-5-methyl-2-(propan-2-yl)phenol.

    Reagent: Phosgene.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes:

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methyl-2-(propan-2-yl)phenyl carbonochloridate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce a quinone derivative .

Scientific Research Applications

4-Chloro-5-methyl-2-(propan-2-yl)phenyl carbonochloridate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-2-(propan-2-yl)phenyl carbonochloridate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting various biochemical pathways .

Properties

CAS No.

91147-76-1

Molecular Formula

C11H12Cl2O2

Molecular Weight

247.11 g/mol

IUPAC Name

(4-chloro-5-methyl-2-propan-2-ylphenyl) carbonochloridate

InChI

InChI=1S/C11H12Cl2O2/c1-6(2)8-5-9(12)7(3)4-10(8)15-11(13)14/h4-6H,1-3H3

InChI Key

MIZDYWASOVAJGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(C)C)OC(=O)Cl

Origin of Product

United States

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